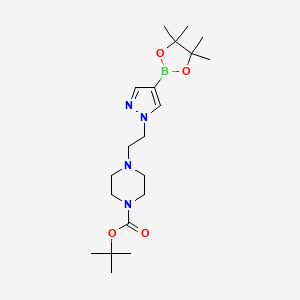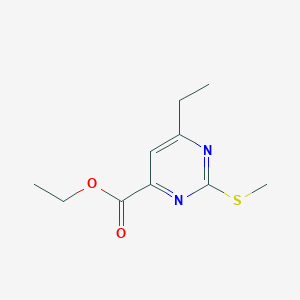
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 6th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can be synthesized through various methods. One common method involves the reaction of pyrimidine with methanethiol to form 2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions would yield a cyanopyrimidine derivative .
Scientific Research Applications
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications:
Neuroprotection and Anti-inflammatory: Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties.
Antiviral and Anticancer: Pyrimidine compounds are known for their antiviral and anticancer activities, making them valuable in medicinal chemistry.
Antimicrobial: The compound exhibits antimicrobial properties, which can be useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to their neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but with a methyl group at the 4th position instead of an ethyl group.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound features a chloro group at the 4th position instead of an ethyl ester group.
Uniqueness
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-4-7-6-8(9(13)14-5-2)12-10(11-7)15-3/h6H,4-5H2,1-3H3 |
InChI Key |
MWPHOKPAFGWTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
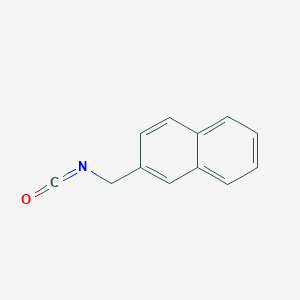
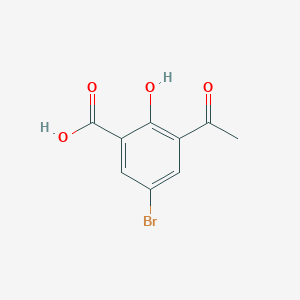
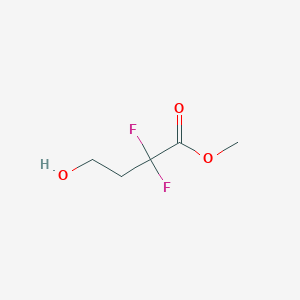
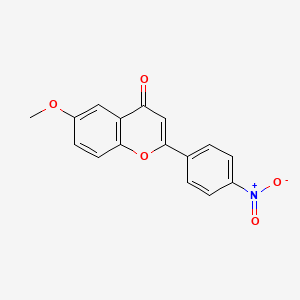
![Cyclohexanone, 2-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B8673250.png)
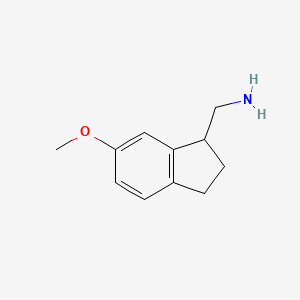
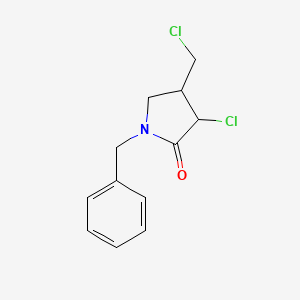
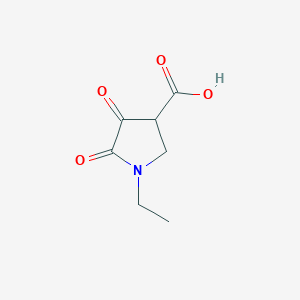
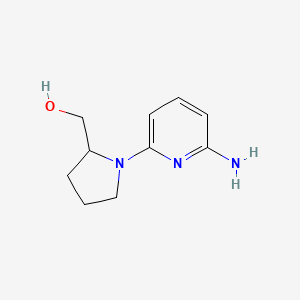
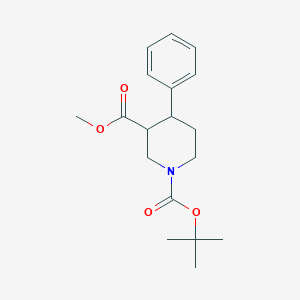
![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)
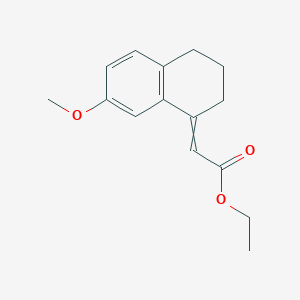
![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)
